3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with difluoromethyl, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 3-iodo-1-methyl-1H-pyrazole with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods leverage advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted pyrazoles, while cross-coupling reactions can produce various biaryl compounds .
Scientific Research Applications
3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in the context of fungicides, the compound can inhibit enzymes involved in fungal respiration, such as succinate dehydrogenase. This inhibition disrupts the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole core but differs in the presence of a carboxylic acid group.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Similar to the above, but with a carboxamide group instead of a carboxylic acid.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonamide: This compound features a sulfonamide group, offering different chemical and biological properties.
Uniqueness
3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of the iodo group, which provides a versatile handle for further functionalization through various substitution and cross-coupling reactions.
Properties
CAS No. |
1856047-69-2 |
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Molecular Formula |
C5H5F2IN2 |
Molecular Weight |
258 |
Purity |
95 |
Origin of Product |
United States |
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